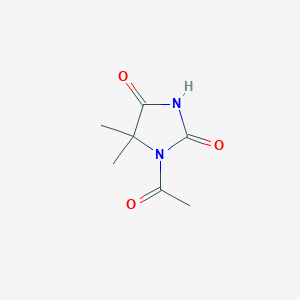
1-Acetyl-5,5-dimethylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-5,5-dimethylimidazolidine-2,4-dione is an organic compound with the molecular formula C₇H₁₀N₂O₃. It is a derivative of imidazolidine and is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetyl-5,5-dimethylimidazolidine-2,4-dione can be synthesized through the acetylation of 5,5-dimethylhydantoin. The reaction typically involves the use of acetyl chloride or acetic anhydride as the acetylating agents in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different imidazolidine compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Imidazolidine derivatives with additional oxygen functionalities.
Reduction: Reduced imidazolidine compounds.
Substitution: Substituted imidazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-acetyl-5,5-dimethylimidazolidine-2,4-dione involves its interaction with molecular targets through its functional groups. The acetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The imidazolidine ring structure provides stability and specificity in its interactions .
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethylhydantoin: A precursor in the synthesis of 1-acetyl-5,5-dimethylimidazolidine-2,4-dione.
1,3-Dichloro-5,5-dimethylhydantoin: Another derivative with different chemical properties and applications.
DMDM Hydantoin: Used as a preservative in cosmetics and personal care products
Uniqueness: this compound is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its applications in various fields highlight its versatility and importance .
Eigenschaften
CAS-Nummer |
6341-67-9 |
|---|---|
Molekularformel |
C7H10N2O3 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
1-acetyl-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O3/c1-4(10)9-6(12)8-5(11)7(9,2)3/h1-3H3,(H,8,11,12) |
InChI-Schlüssel |
WTOCSVCDHNWXCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(=O)NC(=O)C1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


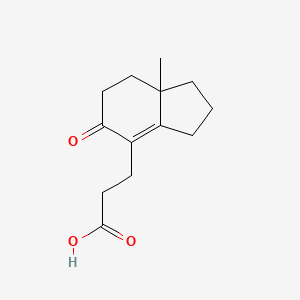
![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)
![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)
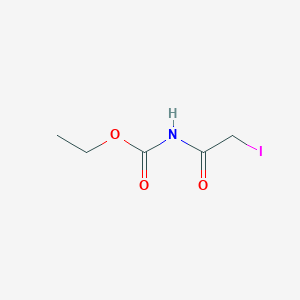
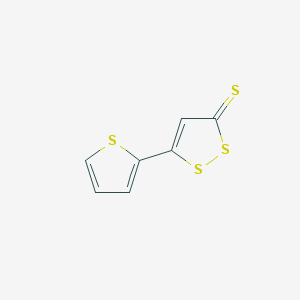
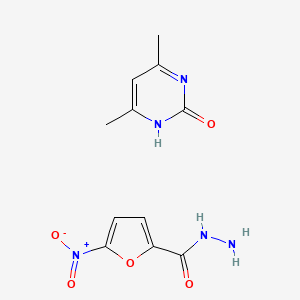

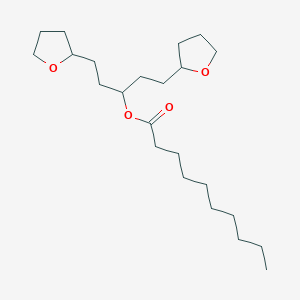
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)
![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)
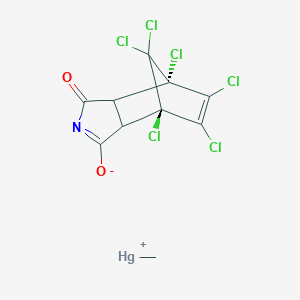

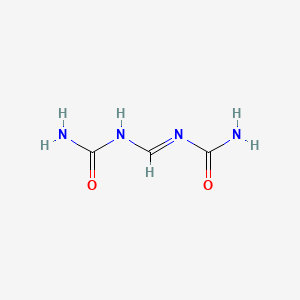
![2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol](/img/structure/B14724486.png)
